molecular formula C12H8BrF2NO2S B1274901 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide CAS No. 941294-30-0

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

Cat. No. B1274901
M. Wt: 348.16 g/mol
InChI Key: CCXFPKFNVYRVHJ-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives, which are structurally related to the compound . These derivatives are synthesized for different biochemical applications, including as inhibitors for enzymes and for their antimicrobial and cytotoxic properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors, while paper details the synthesis of 4-(2-methylacetamide)benzenesulfonamide derivatives. The key intermediates in these syntheses often involve bromo-substituted sulfonamides, which are then further reacted with various amines or other reagents to obtain the desired sulfonamide derivatives. The synthesis processes typically involve multiple steps, including sulfonylation, alkylation, and coupling reactions .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using various spectroscopic techniques such as IR, NMR spectroscopy, and X-ray diffraction analysis. These techniques help in confirming the structure of the synthesized compounds and in understanding the electronic and steric effects of different substituents on the benzenesulfonamide core .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives are diverse and include reactions such as base-mediated C-arylation, Wagner–Meerwein rearrangement, and Cu-catalyzed three-component coupling. These reactions are carefully chosen based on the desired substitution pattern on the benzenesulfonamide scaffold and the functional groups present in the starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and photoluminescence. These properties are important for the potential application of these compounds in medicinal chemistry, as they can affect the bioavailability and the interaction with biological targets. The papers provide insights into the physicochemical properties of the synthesized compounds through various analytical techniques .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds related to 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide, such as benzenesulfonamide derivatives, have been investigated for their potential in photodynamic therapy, particularly in cancer treatment. These studies focus on the synthesis and characterization of new compounds that exhibit promising properties as photosensitizers, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Photophysicochemical Properties

The photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units have been explored, highlighting the impact of benzenesulfonamide derivatives on the spectroscopic, aggregation, photophysical, and photochemical properties of these compounds. Such research underscores the potential of these compounds in photodynamic therapy as effective photosensitizers due to their solubility, fluorescence, singlet oxygen production, and photostability, which are beneficial for cancer treatment applications (Öncül, Öztürk, & Pişkin, 2022).

Carbonic Anhydrase Inhibitory Effects

Research into 4-(2-substituted hydrazinyl)benzenesulfonamides has shown that these compounds exhibit potent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications beyond photodynamic therapy. The inhibitory effects were significant, with Ki values in the nanomolar range, indicating the therapeutic promise of these benzenesulfonamide derivatives (Gul et al., 2016).

Safety And Hazards

When handling “2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves and eye protection, is advised .

properties

IUPAC Name

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-9-3-1-2-4-12(9)19(17,18)16-11-6-5-8(14)7-10(11)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXFPKFNVYRVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395548
Record name 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

CAS RN

941294-30-0
Record name 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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